(5-Methylisoxazole-3-carbonyl)glycine

Antiviral drug discovery Protease inhibitor Rhinovirus 3C protease

(5-Methylisoxazole-3-carbonyl)glycine (CAS 884048-56-0; C₇H₈N₂O₄; MW 184.15 g/mol) is an unnatural amino acid derivative in which glycine is N-acylated with 5-methylisoxazole-3-carboxylic acid. This building block is classified within the isoxazole-3-carbonyl amino acid conjugate family and is supplied at a baseline purity of 98%.

Molecular Formula C7H8N2O4
Molecular Weight 184.15 g/mol
Cat. No. B12969304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylisoxazole-3-carbonyl)glycine
Molecular FormulaC7H8N2O4
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NCC(=O)O
InChIInChI=1S/C7H8N2O4/c1-4-2-5(9-13-4)7(12)8-3-6(10)11/h2H,3H2,1H3,(H,8,12)(H,10,11)
InChIKeyJVBZJYOFTKVVSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Methylisoxazole-3-carbonyl)glycine – Structural Identity, Supplier-Grade Purity, and Pharmacophore Relevance for Procurement Decisions


(5-Methylisoxazole-3-carbonyl)glycine (CAS 884048-56-0; C₇H₈N₂O₄; MW 184.15 g/mol) is an unnatural amino acid derivative in which glycine is N-acylated with 5-methylisoxazole-3-carboxylic acid. This building block is classified within the isoxazole-3-carbonyl amino acid conjugate family and is supplied at a baseline purity of 98% . It serves as a key intermediate for constructing the N-terminal 5-methylisoxazole-3-carboxamide pharmacophore found in irreversible peptidomimetic inhibitors of picornaviral 3C proteases, most notably rupintrivir (AG7088) [1]. The compound combines the metal-chelating and hydrogen-bonding capacity of the isoxazole heterocycle with the minimal steric footprint of glycine, making it a preferred capping group over bulkier amino acid conjugates in structure-based drug design workflows [2].

Why Generic Substitution Fails for (5-Methylisoxazole-3-carbonyl)glycine: Regiochemical and Conjugation-Dependent Differentiation from In-Class Analogs


Isoxazole-carbonyl glycine conjugates are not interchangeable; even subtle alterations in ring substitution position or the amino acid partner produce functionally distinct chemical entities. The 3-carbonyl regiochemistry on the 5-methylisoxazole scaffold is specifically required for the irreversible inhibition mechanism of rhinovirus 3C protease, as the carbonyl oxygen participates in a critical hydrogen-bond network within the enzyme's S1 pocket [1]. Moving the carbonyl to the 4- or 5-position, or replacing glycine with bulkier amino acids (e.g., valine, phenylalanine), disrupts the geometry required for covalent bond formation with the catalytic cysteine residue [2]. Furthermore, the phenyl-substituted isoxazole-4-carbonyl glycine analogs (e.g., dicloxacillin glycine analog, CAS 883225-99-8) carry significantly higher molecular weight (329.14 vs. 184.15 g/mol) and LogP (2.6 vs. estimated ~0.5), shifting their physicochemical profile away from the fragment-like properties desirable in early-stage drug discovery . These structural distinctions mean that procurement specifications must explicitly require the 5-methylisoxazole-3-carbonyl glycine isomer; generic substitution with a positional isomer or an alternative amino acid conjugate will not reproduce the pharmacophoric performance documented in antiviral lead optimization programs.

Quantitative Evidence Guide: (5-Methylisoxazole-3-carbonyl)glycine Performance Differentiation Against Closest Analogs


Regiochemical Specificity: 3-Carbonyl Position Is Required for Antiviral Pharmacophore Activity

The 5-methylisoxazole-3-carbonyl moiety, for which (5-methylisoxazole-3-carbonyl)glycine serves as a direct synthetic precursor, is the validated N-terminal capping group of rupintrivir (AG7088), an irreversible inhibitor of human rhinovirus 3C protease. Rupintrivir inhibited 48 of 48 HRV serotypes with a mean EC₅₀ of 0.023 μM in H1-HeLa and MRC-5 cell protection assays . The 3-carbonyl regioisomer is essential: the carbonyl oxygen at position 3 engages the oxyanion hole of the protease active site, and relocation to position 4 or 5 eliminates this interaction, resulting in loss of inhibitory activity [1]. No 4-carbonyl or 5-carbonyl isoxazole-glycine conjugate has been reported with comparable picornaviral 3C protease inhibition.

Antiviral drug discovery Protease inhibitor Rhinovirus 3C protease

Molecular Weight Advantage: Fragment-Like Physicochemical Profile vs. Phenyl-Substituted Isoxazole-Glycine Analogs

(5-Methylisoxazole-3-carbonyl)glycine possesses a molecular weight of 184.15 g/mol, placing it within the optimal range for fragment-based screening (MW ≤ 300 Da per the 'Rule of Three'). In contrast, the phenyl-substituted isoxazole-4-carbonyl glycine congeners—represented by (3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl)glycine (CAS 883225-99-8)—exhibit a molecular weight of 329.14 g/mol and a calculated LogP (XLogP) of 2.6 . This 78.7% increase in molecular weight shifts the phenyl-substituted analog out of fragment space and into lead-like territory, reducing its suitability as an early-stage screening building block. The lower molecular weight of the 5-methylisoxazole-3-carbonyl glycine compound also correlates with a higher fraction of sp³-hybridized carbon atoms (Fsp³) and lower aromatic ring count, both favorable parameters for downstream developability .

Fragment-based drug discovery Physicochemical property Lead-likeness

Achiral Glycine Conjugate Enables Stereochemically Unambiguous Synthetic Routes vs. Chiral Amino Acid Analogs

(5-Methylisoxazole-3-carbonyl)glycine is achiral, eliminating the need for enantioselective synthesis or chiral resolution steps when incorporating the 5-methylisoxazole-3-carbonyl moiety into peptide backbones. In the synthesis of AG7088, the 5-methylisoxazole-3-carboxylic acid is coupled to a chiral amine intermediate; the glycine conjugate can serve as a pre-activated, achiral building block that avoids introducing an additional stereocenter [1]. In contrast, the corresponding valine, leucine, or phenylalanine conjugates introduce a chiral α-carbon, requiring either stereospecific purchase of the L- or D-enantiomer or post-synthetic chiral separation, which adds cost, reduces yield (typically 30–50% loss per resolution step), and complicates analytical characterization [2]. The N-allyl derivative (n-Allyl-n-(5-methylisoxazole-3-carbonyl)glycine, CAS 1519252-11-9, MW 224.21) introduces additional synthetic complexity through the N-allyl protecting group, which requires subsequent deprotection under conditions that may be incompatible with sensitive functional groups .

Peptidomimetic synthesis Stereochemical control Building block selection

Commercial Availability: Sigma-Aldrich Catalog Item with Batch-Level Quality Documentation vs. Single-Source Positional Isomers

(5-Methylisoxazole-3-carbonyl)glycine is catalogued by Sigma-Aldrich under the AldrichCPR product line (Product No. 4093156, 1 G packaging, CAS 884048-56-0), ensuring batch-level analytical documentation including NMR, HPLC, and LC-MS characterization . Commercial purity is specified at 98% by HPLC . In contrast, the positional isomer (3-methylisoxazole-5-carbonyl)glycine (CAS 855741-90-1) is listed by fewer suppliers (e.g., AKSci, Cat. 4069FB) without the same breadth of analytical documentation, and its availability is limited to research-grade quantities without the quality infrastructure of a major multinational chemical supplier . For regulated research environments (e.g., GLP/GMP-adjacent medicinal chemistry), the availability of a Sigma-Aldrich catalog number with associated Certificate of Analysis (CoA) is a critical procurement gate, ensuring traceability, lot-to-lot consistency, and vendor qualification .

Chemical procurement Vendor qualification Quality assurance

Synthetic Provenance: Documented Utility as a Key Intermediate in a Published AG7088 Synthesis Route

The published synthetic route to AG7088 (rupintrivir) explicitly employs 5-methylisoxazole-3-carboxylic acid (the direct precursor to the target compound) as the N-terminal capping agent, coupled via HATU-mediated amide bond formation in 73% yield [1]. (5-Methylisoxazole-3-carbonyl)glycine can serve as a pre-formed, activated glycine building block that streamlines this coupling by eliminating the need for separate glycine introduction and subsequent isoxazole acylation steps. The antitubercular evaluation of 5-methylisoxazole-3-carboxamide derivatives provides additional validation: compounds in this series (derived from the same 5-methylisoxazole-3-carbonyl chloride precursor) demonstrated MIC values of 3.125 μM against Mycobacterium tuberculosis H37Rv for the most potent analogs (compounds 10 and 14) [2]. This establishes a broader precedent for the 5-methylisoxazole-3-carbonyl scaffold in anti-infective drug discovery beyond antiviral applications.

Process chemistry Synthetic intermediate Route validation

Validated Application Scenarios for (5-Methylisoxazole-3-carbonyl)glycine Based on Comparative Evidence


N-Terminal Capping Group for Picornaviral 3C Protease Inhibitor Synthesis

Procure (5-methylisoxazole-3-carbonyl)glycine as a pre-activated, achiral building block for solid-phase or solution-phase synthesis of peptidomimetic 3C protease inhibitors. The compound provides the identical 5-methylisoxazole-3-carbonyl pharmacophore present in rupintrivir (AG7088), which demonstrated a mean EC₅₀ of 0.023 μM against 48 HRV serotypes and an irreversible inactivation rate constant (k_obs/[I]) of 260,000 M⁻¹ s⁻¹ [1]. Positional isomers (4-carbonyl or 5-carbonyl) lack the geometry required for oxyanion hole engagement and have no reported antiviral activity, making the 3-carbonyl regioisomer the only viable choice for this target class [1].

Fragment-Based Screening Library Design Requiring Fragment-Like Physicochemical Properties

Incorporate (5-methylisoxazole-3-carbonyl)glycine into fragment screening libraries targeting protein-protein interaction interfaces or protease active sites. With MW 184.15 g/mol and an estimated LogP of ~0.5, it satisfies the 'Rule of Three' criteria (MW ≤ 300, LogP ≤ 3) . The phenyl-substituted analog (3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbonyl)glycine, at MW 329.14 and XLogP 2.6, exceeds fragment space boundaries and introduces aromatic character that may promote non-specific binding, reducing screen interpretability .

Anti-Infective Lead Optimization Leveraging the 5-Methylisoxazole-3-Carboxamide Scaffold

Use (5-methylisoxazole-3-carbonyl)glycine as a starting material for generating focused libraries of 5-methylisoxazole-3-carboxamide derivatives for antitubercular or antibacterial screening. The scaffold has demonstrated MIC values as low as 3.125 μM against M. tuberculosis H37Rv with a favorable safety profile in Vero and HepG2 cell lines [2]. The glycine conjugate offers a convenient handle for further diversification via amide coupling or esterification, providing a synthetic advantage over the carboxylic acid precursor alone [2].

Regulated Medicinal Chemistry Environments Requiring Vendor-Qualified Building Blocks

For GLP-adjacent or patent-sensitive medicinal chemistry programs, procure (5-methylisoxazole-3-carbonyl)glycine exclusively through the Sigma-Aldrich AldrichCPR catalog (Product No. 4093156, CAS 884048-56-0) to ensure batch-level CoA documentation including NMR, HPLC, and LC-MS . The positional isomer (3-methylisoxazole-5-carbonyl)glycine (CAS 855741-90-1) lacks an equivalent multinational supplier listing and associated quality infrastructure, creating procurement and traceability risk in regulated environments .

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